

IUPAC name and synonyms for 2,3-Dimethylnonane

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Compound of Interest

Compound Name: 2,3-Dimethylnonane

Cat. No.: B13832861

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An In-depth Technical Guide to 2,3-Dimethylnonane

This technical guide provides a comprehensive overview of **2,3-dimethylnonane**, a branched alkane with applications in various industrial and research settings. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

The standard IUPAC name for this compound is **2,3-dimethylnonane**.^{[1][2]} It is a saturated hydrocarbon belonging to the alkane family, featuring a nine-carbon (nonane) backbone with two methyl group substituents at the second and third positions.

Synonyms:

- Nonane, 2,3-dimethyl-^{[2][3][4]}
- 2,3-dimethylnonane^[5]
- 2,3-diméthylnonane^[5]
- 2,3-Dimethyl-nonane^[5]

Physicochemical Properties

The structural characteristics of **2,3-dimethylnonane**, particularly its branched nature, influence its physical properties. The molecule typically adopts a staggered conformation to minimize steric hindrance between the methyl groups and the main carbon chain.^[1] This spatial arrangement affects properties such as boiling point and density by influencing intermolecular van der Waals forces.^[1]

Quantitative data for **2,3-dimethylnonane** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₄	^{[1][2][3][4][5][6][7]}
Molecular Weight	156.31 g/mol	^{[1][2][4][5]}
CAS Number	2884-06-2	^{[2][3][4][6][7]}
Density	0.741 - 0.748 g/mL (at 20°C)	^{[1][3][6][8]}
Boiling Point	186 - 187 °C (at 760 mmHg)	^{[3][4][6][8]}
Melting Point	-57.06 °C (estimate)	^{[4][6]}
Refractive Index	1.416 - 1.421	^{[1][3][4][6][8]}
Flash Point	114.4 °C	^[3]
Vapor Pressure	0.889 mmHg (at 25°C)	^[3]
Standard InChIKey	IGJRNTLDWLTHCQ-UHFFFAOYSA-N	^{[1][2][7]}
Canonical SMILES	<chem>CCCCCCC(C)C(C)C</chem>	^{[1][2]}
Kovats Retention Index	1051.5 - 1055 (Standard non-polar column)	^[2]

Synthesis and Purification

Synthesis Protocol: Friedel-Crafts Alkylation

A primary method for synthesizing **2,3-dimethylnonane** involves the alkylation of nonane with a methylating agent using an acid catalyst.^[1] The Friedel-Crafts alkylation using aluminum chloride (AlCl_3) is a common approach.^[1] More recent methods utilize zeolite catalysts like H-ZSM-5 to improve selectivity and reduce environmental impact.^[1]

Detailed Methodology:

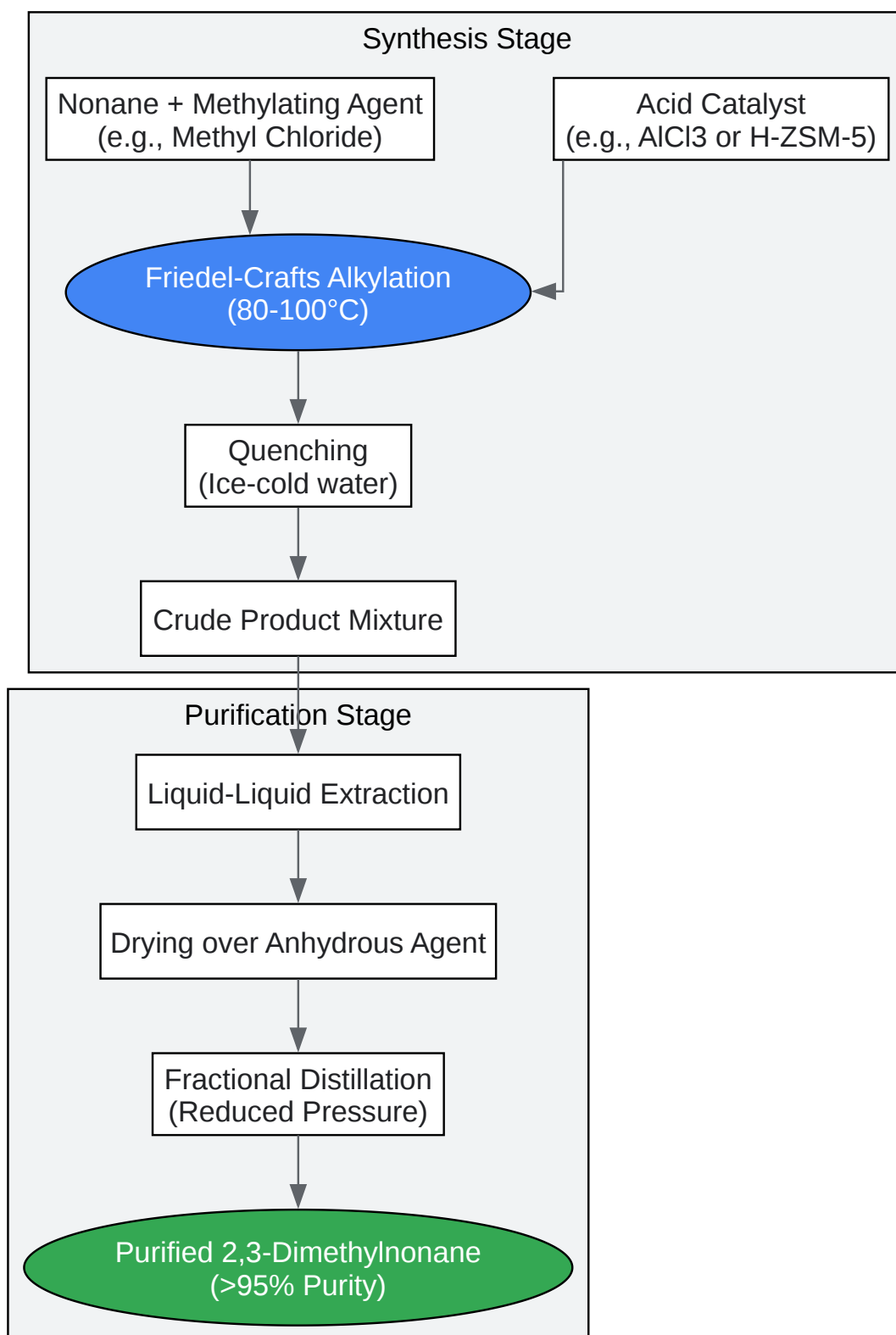
- **Reaction Setup:** A multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
- **Reactant Charging:** Nonane is added to the flask as the substrate. The acid catalyst (e.g., powdered anhydrous AlCl_3) is added subsequently.
- **Methylation:** A methylating agent, such as methyl chloride, is slowly added through the dropping funnel while maintaining the reaction temperature between 80-100°C.^[1] The reaction is typically exothermic and may require external cooling to control the temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, the mixture is cooled to room temperature and slowly quenched by adding ice-cold water or a dilute acid solution to deactivate the catalyst.
- **Extraction:** The organic layer is separated from the aqueous layer. The aqueous layer is further extracted with a suitable organic solvent (e.g., diethyl ether or hexane) to recover any dissolved product. The organic layers are then combined.
- **Washing and Drying:** The combined organic phase is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator.

Purification Protocol: Fractional Distillation

Post-synthesis, the crude product requires purification to remove unreacted starting materials and isomeric byproducts.^[1]

Detailed Methodology:

- **Apparatus Setup:** A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.
- **Distillation:** The crude product is heated in the distillation flask. Due to its relatively high boiling point (186°C at 1 atm), purification is often performed via fractional distillation under reduced pressure to prevent decomposition.^[1]
- **Fraction Collection:** Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of **2,3-dimethylnonane** is collected as the purified product.
- **Purity Confirmation:** The purity of the collected fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Purity levels exceeding 95% are typically achievable.^[1]



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Synthesis and purification workflow for **2,3-dimethylnonane**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile compounds like **2,3-dimethylnonane** due to its high sensitivity and ability to provide structural information.[9]

GC-MS Analysis Protocol

1. Sample Preparation:

- Dilute the sample of **2,3-dimethylnonane** in a high-purity volatile solvent such as hexane or pentane. The concentration should be adjusted to fall within the linear range of the detector, typically in the parts-per-million (ppm) range.
- Transfer the diluted sample into a standard 2 mL GC vial with a septum cap.

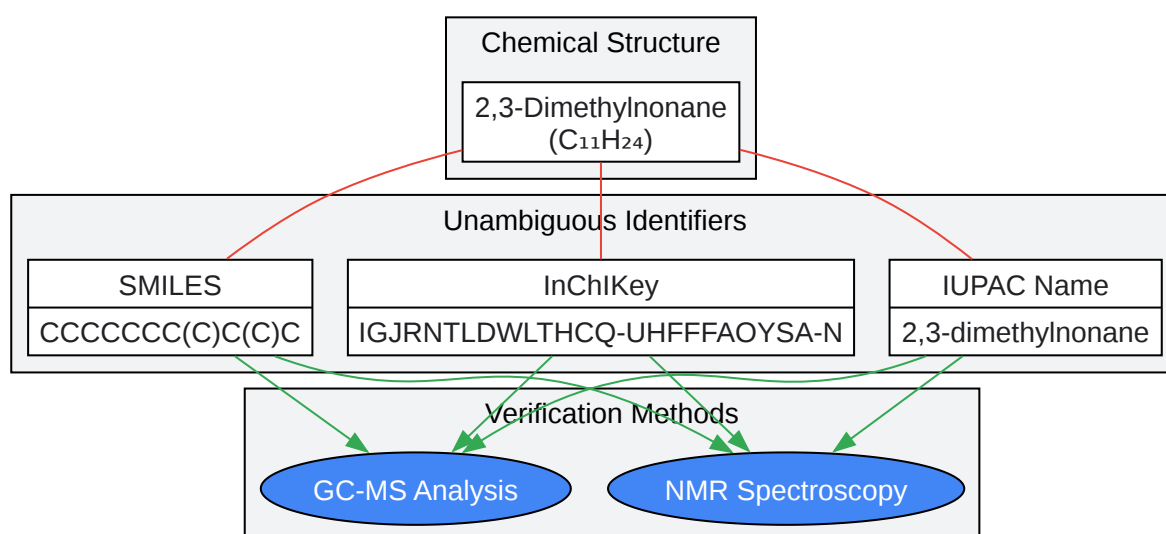
2. GC-MS Instrumentation and Parameters (Typical):

- Gas Chromatograph: Agilent GC system (or equivalent).
- Injector: Split/splitless injector.
 - Injection Volume: 1 μ L
 - Injector Temperature: 250°C
 - Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 μ m film thickness), is suitable.
- Oven Temperature Program:
 - Initial Temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.

- Final Hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-300.

3. Data Analysis:

- Identification: The compound is identified by comparing its retention time with that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST). The mass spectrum will show a molecular ion peak (M^+) at m/z 156 and characteristic fragmentation patterns for branched alkanes.
- Quantification: The concentration can be determined by creating a calibration curve using standards of known concentrations and integrating the peak area of the target compound.



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Logical relationships for the identification of **2,3-dimethylnonane**.

Applications

2,3-Dimethylnonane serves primarily as a high-boiling point solvent in specialized applications.^[1] Its thermal stability, with decomposition occurring above 300°C, makes it suitable for use in high-temperature reactions, polymer processing, and as a component in lubricant formulations.^[1]

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